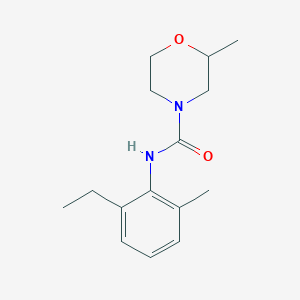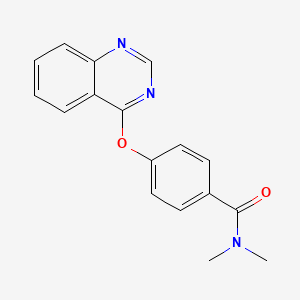
4-(2,3-Dihydro-1,4-benzoxazine-4-carbonyl)-1-methylpyridin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2,3-Dihydro-1,4-benzoxazine-4-carbonyl)-1-methylpyridin-2-one, also known as DMXAA, is a synthetic compound that has been extensively studied for its potential anticancer properties. It was first synthesized in the 1980s by researchers at the University of Auckland, New Zealand, and has since been the subject of numerous studies investigating its mechanism of action and potential therapeutic applications.
作用机制
The exact mechanism of action of 4-(2,3-Dihydro-1,4-benzoxazine-4-carbonyl)-1-methylpyridin-2-one is not fully understood, but it is thought to involve the activation of the immune system and the induction of cytokine production. 4-(2,3-Dihydro-1,4-benzoxazine-4-carbonyl)-1-methylpyridin-2-one has been shown to activate the production of tumor necrosis factor-alpha (TNF-alpha) and interferon-alpha (IFN-alpha), both of which are important mediators of the immune response. 4-(2,3-Dihydro-1,4-benzoxazine-4-carbonyl)-1-methylpyridin-2-one has also been shown to inhibit the production of vascular endothelial growth factor (VEGF), a key regulator of angiogenesis.
Biochemical and Physiological Effects:
4-(2,3-Dihydro-1,4-benzoxazine-4-carbonyl)-1-methylpyridin-2-one has been shown to have a number of biochemical and physiological effects. It has been shown to induce tumor necrosis and inhibit angiogenesis, both of which are important mechanisms in the treatment of cancer. 4-(2,3-Dihydro-1,4-benzoxazine-4-carbonyl)-1-methylpyridin-2-one has also been shown to enhance the effectiveness of chemotherapy and radiation therapy, making it a promising candidate for combination therapy. In addition, 4-(2,3-Dihydro-1,4-benzoxazine-4-carbonyl)-1-methylpyridin-2-one has been shown to activate the immune system and induce cytokine production, which may play a role in its anticancer effects.
实验室实验的优点和局限性
One of the advantages of 4-(2,3-Dihydro-1,4-benzoxazine-4-carbonyl)-1-methylpyridin-2-one is that it is relatively easy to synthesize and has been optimized for large-scale production. This makes it a cost-effective candidate for preclinical and clinical studies. However, 4-(2,3-Dihydro-1,4-benzoxazine-4-carbonyl)-1-methylpyridin-2-one has also been shown to have limited solubility in water, which may limit its effectiveness in certain applications. In addition, 4-(2,3-Dihydro-1,4-benzoxazine-4-carbonyl)-1-methylpyridin-2-one has been shown to have a relatively short half-life in the body, which may require frequent dosing in clinical settings.
未来方向
There are several future directions for research on 4-(2,3-Dihydro-1,4-benzoxazine-4-carbonyl)-1-methylpyridin-2-one. One area of interest is the development of more effective formulations of 4-(2,3-Dihydro-1,4-benzoxazine-4-carbonyl)-1-methylpyridin-2-one that can improve its solubility and efficacy. Another area of interest is the identification of biomarkers that can predict the response of tumors to 4-(2,3-Dihydro-1,4-benzoxazine-4-carbonyl)-1-methylpyridin-2-one treatment. Finally, there is interest in exploring the potential of 4-(2,3-Dihydro-1,4-benzoxazine-4-carbonyl)-1-methylpyridin-2-one in combination with other anticancer therapies, such as immunotherapy and targeted therapy.
Conclusion:
4-(2,3-Dihydro-1,4-benzoxazine-4-carbonyl)-1-methylpyridin-2-one is a synthetic compound that has been extensively studied for its potential anticancer properties. It has been shown to induce tumor necrosis and inhibit angiogenesis, both of which are important mechanisms in the treatment of cancer. 4-(2,3-Dihydro-1,4-benzoxazine-4-carbonyl)-1-methylpyridin-2-one has also been shown to enhance the effectiveness of chemotherapy and radiation therapy, making it a promising candidate for combination therapy. While there are limitations to the use of 4-(2,3-Dihydro-1,4-benzoxazine-4-carbonyl)-1-methylpyridin-2-one, it remains a promising candidate for further research and development.
合成方法
The synthesis of 4-(2,3-Dihydro-1,4-benzoxazine-4-carbonyl)-1-methylpyridin-2-one involves several steps, including the condensation of 2-acetylpyridine with 2-aminophenol to form a benzoxazine intermediate. This intermediate is then reacted with ethyl chloroformate to form the final product, 4-(2,3-Dihydro-1,4-benzoxazine-4-carbonyl)-1-methylpyridin-2-one. The synthesis of 4-(2,3-Dihydro-1,4-benzoxazine-4-carbonyl)-1-methylpyridin-2-one is relatively straightforward and has been optimized for large-scale production.
科学研究应用
4-(2,3-Dihydro-1,4-benzoxazine-4-carbonyl)-1-methylpyridin-2-one has been extensively studied for its potential anticancer properties. It has been shown to induce tumor necrosis and inhibit angiogenesis, both of which are important mechanisms in the treatment of cancer. 4-(2,3-Dihydro-1,4-benzoxazine-4-carbonyl)-1-methylpyridin-2-one has also been shown to enhance the effectiveness of chemotherapy and radiation therapy, making it a promising candidate for combination therapy.
属性
IUPAC Name |
4-(2,3-dihydro-1,4-benzoxazine-4-carbonyl)-1-methylpyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3/c1-16-7-6-11(10-14(16)18)15(19)17-8-9-20-13-5-3-2-4-12(13)17/h2-7,10H,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEVGEXOGTZUJCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=CC1=O)C(=O)N2CCOC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,3-Dihydro-1,4-benzoxazine-4-carbonyl)-1-methylpyridin-2-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl N-methyl-N-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]carbamate](/img/structure/B7511894.png)







![1-[5-(2,3-Dihydro-1,4-benzoxazine-4-carbonyl)thiophen-2-yl]ethanone](/img/structure/B7511944.png)
![1-[4-(2-Methoxybenzoyl)piperazin-1-yl]ethanone](/img/structure/B7511947.png)
![6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl-(5-ethylfuran-2-yl)methanone](/img/structure/B7511953.png)


